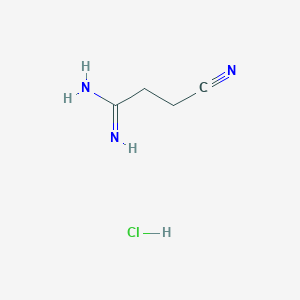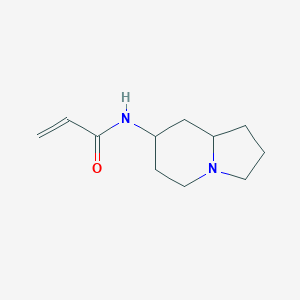
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, which is essential for the development and function of B cells.
作用機序
The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves the inhibition of BTK. BTK plays a crucial role in B-cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of autoimmune disorders, cancer, and infectious diseases.
Biochemical and Physiological Effects:
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit BTK activity in B cells, leading to the suppression of B-cell activation and proliferation. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders. The compound has also been shown to have anti-tumor activity in various cancer cell lines, which is attributed to its ability to inhibit BTK activity.
実験室実験の利点と制限
The advantages of using 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone in lab experiments include its high selectivity and potency for BTK inhibition. This makes it an ideal tool for studying the role of BTK in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the research on 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone. One direction is to further study the compound's potential applications in the treatment of autoimmune disorders, cancer, and infectious diseases. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 is another potential future direction for research.
合成法
The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone involves several steps. The starting material is 5-chloro-2-hydroxypyrimidine, which is reacted with piperidine and 1,3-dibromo-2-propanol to yield the intermediate 5-chloro-2-(piperidin-1-yl)oxy-pyrimidine. This intermediate is then reacted with 1H-indole-3-carbaldehyde in the presence of a base to yield the final product.
科学的研究の応用
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone has been extensively studied for its potential applications in the treatment of various diseases, including autoimmune disorders, cancer, and infectious diseases. The compound has been shown to be a potent inhibitor of BTK, which is a key player in the development and progression of these diseases.
特性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJHSPBUJWBVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988893.png)
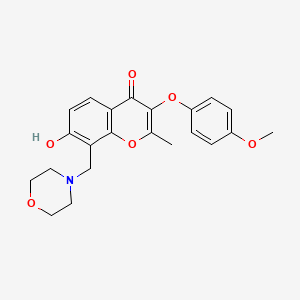
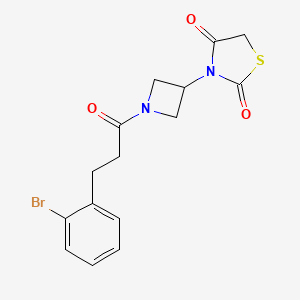

![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)

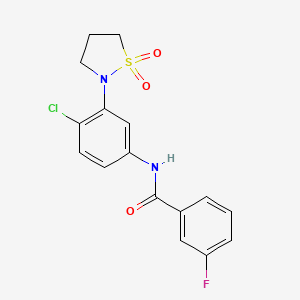
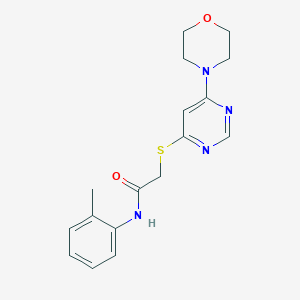
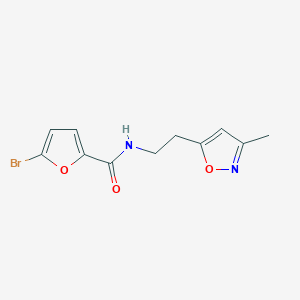
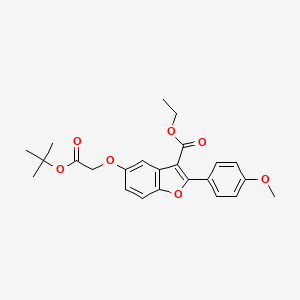
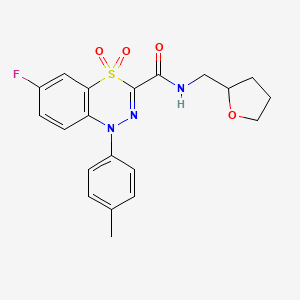
![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)
